molecular formula C8H7NOS2 B8644073 2-(2-Thienyl)thiazole-5-methanol

2-(2-Thienyl)thiazole-5-methanol

Cat. No.: B8644073
M. Wt: 197.3 g/mol
InChI Key: UZJGVBSSFLTCNQ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)thiazole-5-methanol is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a thienyl group and at the 5-position with a hydroxymethyl moiety. This structure combines the electronic effects of the sulfur-containing thiophene and thiazole rings, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-rich thienyl group and the polar hydroxymethyl substituent, which also enhances solubility in polar solvents .

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H7NOS2/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-4,10H,5H2

InChI Key

UZJGVBSSFLTCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: The introduction of thienyl groups (as in 2-(2-Thienyl)thiazole-5-methanol) often requires regioselective coupling, whereas acetyl or phenyl substituents (e.g., 5-Acetyl-2-amino-4-methylthiazole) are introduced via straightforward alkylation or acylation .
  • Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogs like 5-Acetyl-2-amino-4-methylthiazole .

Reactivity and Electronic Effects

  • Electrophilic Substitution :
    • 2-(2-Thienyl)thiazole undergoes nitration exclusively at the α-position of the thiophene ring due to electron donation from sulfur .
    • In contrast, 2-phenylthiazoles favor electrophilic substitution at the 5-position of the thiazole ring unless the 5-position is blocked .
  • Regioselectivity in Catalytic Reactions :
    • Thienyl derivatives exhibit higher enantioselectivity in hydroboration reactions compared to phenyl-substituted analogs. For example, 2-thienyl derivatives (e.g., 5n in ) show 97:3 er, while 3-thienyl analogs (e.g., 5o) drop to 88:12 er .

Key Findings :

  • Thiazole-thienyl hybrids (e.g., this compound) are understudied in biological contexts but show promise in computational docking studies .
  • Fluorinated thiazolidinones (e.g., 5a-e) demonstrate broad-spectrum antimicrobial activity, attributed to the electron-withdrawing effects of fluorine enhancing membrane penetration .

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